5-Bromofuran-2-carbothioamide
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Overview
Description
5-Bromofuran-2-carbothioamide is an organic compound with the molecular formula C5H4BrNOS and a molecular weight of 206.06 g/mol It is a derivative of furan, a heterocyclic organic compound, and contains a bromine atom at the 5-position and a carbothioamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-bromofuran-2-carboxylic acid with thioamide reagents under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 5-Bromofuran-2-carbothioamide may involve large-scale bromination and subsequent thioamide formation using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 5-Bromofuran-2-carbothioamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted furan derivatives .
Scientific Research Applications
5-Bromofuran-2-carbothioamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromofuran-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent .
Comparison with Similar Compounds
Furfural: An aldehyde derivative of furan with similar structural features.
N’-(5-Bromofuran-2-carbonyl)isonicotinohydrazide: A related compound with potential COX-2 inhibitory activity.
Uniqueness: 5-Bromofuran-2-carbothioamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its bromine and carbothioamide groups make it versatile for various synthetic and research applications.
Properties
Molecular Formula |
C5H4BrNOS |
---|---|
Molecular Weight |
206.06 g/mol |
IUPAC Name |
5-bromofuran-2-carbothioamide |
InChI |
InChI=1S/C5H4BrNOS/c6-4-2-1-3(8-4)5(7)9/h1-2H,(H2,7,9) |
InChI Key |
BLHHJTBBGGECRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=S)N |
Origin of Product |
United States |
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